5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol
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Overview
Description
5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a dichlorohydroxyphenyl group and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol typically involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with 2,4-dihydroxypyrimidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as continuous chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of dichloroquinone derivatives.
Reduction: Formation of 5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methyl]amino}pyrimidine-2,4-diol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interfere with cellular signaling pathways by modulating the activity of key proteins involved in these processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dihydroxypyrimidine: Lacks the dichlorohydroxyphenyl group and imine linkage, resulting in different chemical properties and biological activities.
5-chloro-2,4-dihydroxypyrimidine: Contains a single chlorine atom and lacks the imine linkage, leading to distinct reactivity and applications.
2-thio-containing pyrimidines: These compounds have a sulfur atom in place of the oxygen in the hydroxyl groups, which significantly alters their chemical behavior and biological effects.
Uniqueness
5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol is unique due to its specific substitution pattern and the presence of both hydroxyl and imine functional groups. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H7Cl2N3O3 |
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Molecular Weight |
300.09 g/mol |
IUPAC Name |
5-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H7Cl2N3O3/c12-6-1-5(9(17)7(13)2-6)3-14-8-4-15-11(19)16-10(8)18/h1-4,17H,(H2,15,16,18,19) |
InChI Key |
HMBQGXAQNZFODB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=NC2=CNC(=O)NC2=O)O)Cl)Cl |
Origin of Product |
United States |
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